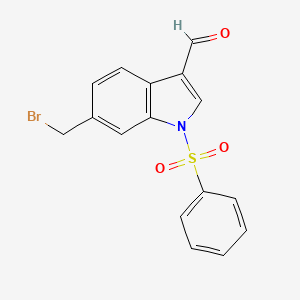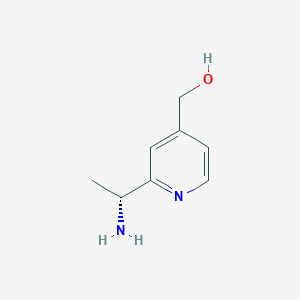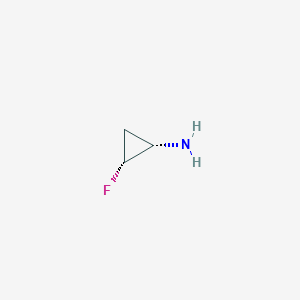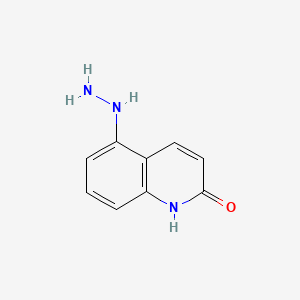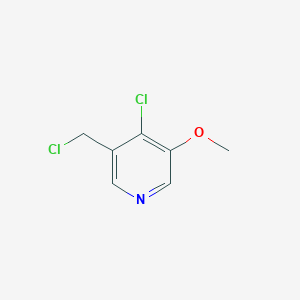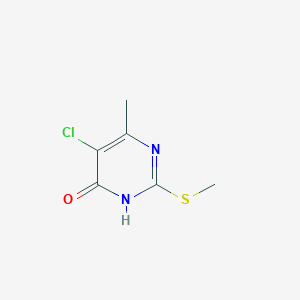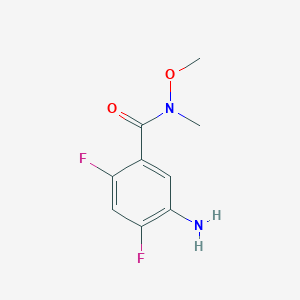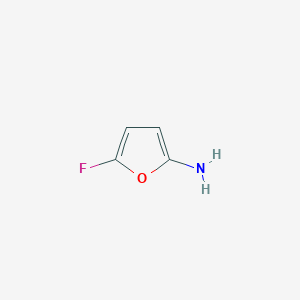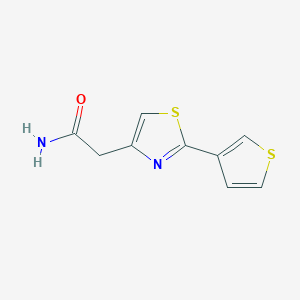
2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is a heterocyclic compound that features both thiophene and thiazole rings These structures are known for their aromaticity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This could include the use of continuous flow reactors to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Scientific Research Applications
2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it could interfere with microbial cell wall synthesis or disrupt cancer cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit similar biological activities.
Thiazole derivatives: Compounds such as thiazole-4-carboxamide are also comparable in terms of structure and function.
Uniqueness
2-(2-(Thiophen-3-yl)thiazol-4-yl)acetamide is unique due to the combination of both thiophene and thiazole rings in its structure. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N2OS2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)3-7-5-14-9(11-7)6-1-2-13-4-6/h1-2,4-5H,3H2,(H2,10,12) |
InChI Key |
BWAOENDYNHOEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=CS2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


